9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine core. Its structure includes a 4-fluorobenzyl substituent at position 9 and a propyl group at position 4 (Fig. 1). Such derivatives are synthesized via aminomethylation reactions involving hydroxylated isoflavones, formaldehyde, and amino alcohols, as described in the synthesis of analogous compounds . Fluorine substitution at the benzyl position enhances electronegativity and metabolic stability, while the propyl chain may influence lipophilicity and bioavailability .
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-[(4-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20FNO3/c1-2-3-15-10-20(24)26-21-17(15)8-9-19-18(21)12-23(13-25-19)11-14-4-6-16(22)7-5-14/h4-10H,2-3,11-13H2,1H3 |
InChI Key |
CBTPYBSUPNBRCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzylamine and a suitable chromene derivative in the presence of a catalyst can yield the desired oxazine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for therapeutic applications, particularly in the treatment of inflammatory disorders.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among similar compounds lie in the substituents on the benzyl group (position 9) and the alkyl/aryl groups at position 3. Examples include:
*Estimated based on structural similarity to compounds in .
- Fluorine vs.
- Propyl vs. Aryl Groups at Position 4 : Propyl chains enhance lipophilicity, while aryl groups (e.g., phenyl, methoxyphenyl) introduce π-π stacking capabilities, affecting binding to hydrophobic enzyme pockets .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., 4-chlorobenzyl-phenyl) exhibit higher melting points (171–180°C ) compared to those with shorter alkyl chains (e.g., 137–139°C for 4-hydroxybutyl derivatives ).
- Spectral Data: NMR: The 4-fluorobenzyl group in the target compound would show characteristic aromatic proton signals near δ 7.2–7.4 ppm (similar to δ 7.33–7.51 ppm in ). IR: Stretching vibrations for C=O (oxazinone) appear at ~1700 cm⁻¹, consistent across analogs .
Biological Activity
The compound 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazine class of compounds, which have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is . The presence of the 4-fluorobenzyl group and the oxazine moiety is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have been evaluated against various pathogens. The minimum inhibitory concentrations (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli were determined through in vitro assays.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 75 |
| 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the activity of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), key enzymes involved in the inflammatory response. The IC50 values for these activities were found to be promising compared to established anti-inflammatory drugs.
| Enzyme Target | IC50 (µM) |
|---|---|
| Lipoxygenase (5-LOX) | 0.45 ± 0.11 |
| Soluble Epoxide Hydrolase (sEH) | 1.39 ± 0.45 |
These values indicate a potent inhibitory effect on both enzymes, suggesting a potential therapeutic application in treating inflammatory diseases.
The biological activity of 9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound's structure facilitates binding to active sites on enzymes like LOX and sEH.
- Modulation of Signaling Pathways : It may also influence cellular signaling pathways involved in inflammation and microbial resistance.
Case Studies
- In Vitro Study on Inflammatory Response : A study evaluated the effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results showed a significant reduction in pro-inflammatory cytokines upon treatment with varying concentrations of the compound.
- Antimicrobial Efficacy Assessment : Another study tested the compound against a panel of bacterial strains and demonstrated effectiveness comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
